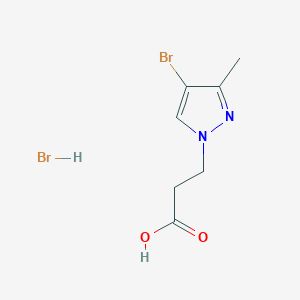

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This compound can be synthesized by reacting 3-methyl-4-bromo-1H-pyrazole with 3-amino-propanoic acid in the presence of a coupling agent such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and NHS (N-hydroxysuccinimide). The reaction yields “3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide” as its hydrobromide salt.Molecular Structure Analysis

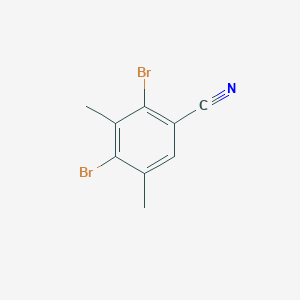

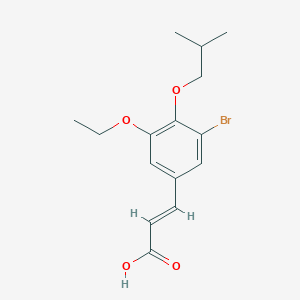

The molecular formula of this compound is C7H10Br2N2O2. Its chemical structure consists of a pyrazole ring which is substituted with a methyl group and a bromine atom at the 3 and 4 positions, respectively. The pyrazole ring is attached to a propanoic acid moiety through an amide linkage (-CONH-).Physical And Chemical Properties Analysis

The compound has a melting point of 138-140°C, a boiling point of 423.7°C at 760 mmHg, and a density of 1.7 g/cm3. It is slightly soluble in ethanol and methanol, but highly soluble in water.Scientific Research Applications

1. Synthesis Methods:

- Hanson and Mohamed (1997) demonstrated the synthesis of an excitatory amino acid involving 3-bromo isoxazole as a key intermediate, highlighting a method for preparing compounds related to the queried chemical structure (Hanson & Mohamed, 1997).

- D'hooghe et al. (2009) conducted a study on the conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide to alkyl acrylates, showcasing a methodology that might relate to the manipulation or application of the queried compound (D'hooghe et al., 2009).

2. Structural Studies and Material Science:

- Foces-Foces et al. (1997) explored the solid-state structure of NH-pyrazolium hydrochlorides and hydrobromides, potentially offering insight into the structural properties and applications of similar brominated compounds (Foces-Foces et al., 1997).

- Laus et al. (2012) investigated the bromination of 1-hydroxyimidazoles, leading to various brominated compounds, which may provide a reference for the chemical behavior and applications of brominated structures similar to the queried chemical (Laus et al., 2012).

3. Applications in Green Chemistry:

- Boovanahalli et al. (2004) discussed the use of ionic liquid halide nucleophilicity for the cleavage of ethers, a methodology that could be relevant for the transformation or utilization of the queried compound in environmentally friendly chemical processes (Boovanahalli et al., 2004).

Mechanism of Action

The compound has attracted the attention of researchers due to its ability to selectively inhibit COX-2, an enzyme responsible for the production of prostaglandins. Prostaglandins are hormone-like substances that are involved in many physiological processes in the body such as inflammation and pain.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

3-(4-bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2.BrH/c1-5-6(8)4-10(9-5)3-2-7(11)12;/h4H,2-3H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPZYLXOFXWSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)CCC(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2640334.png)

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2640342.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2640343.png)

![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)

![Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2640354.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride](/img/structure/B2640356.png)